molecular formula C11H16BrNO4S B11767337 (2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate CAS No. 80629-46-5

(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B11767337
CAS No.: 80629-46-5
M. Wt: 338.22 g/mol
InChI Key: MZTLZEMREVFOOE-JUQFDLSGSA-N
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Description

The compound "(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate" (CAS RN: 80629-46-5) is a β-lactam derivative featuring a bicyclo[3.2.0]heptane core, a hallmark of penicillin-like structures. Key structural attributes include:

  • Bromo substituent at position 6, enhancing electrophilicity of the β-lactam ring.
  • Methyl ester at position 2, influencing solubility and bioavailability.
  • Molecular formula C₁₁H₁₆BrNO₄S (MW: 338.22 g/mol) .

This compound has been discontinued commercially, likely due to challenges in stability or synthesis scalability .

Properties

CAS No.

80629-46-5

Molecular Formula

C11H16BrNO4S

Molecular Weight

338.22 g/mol

IUPAC Name

methyl (2S,5R,6S)-6-bromo-6-[(1R)-1-hydroxyethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H16BrNO4S/c1-5(14)11(12)8(16)13-6(7(15)17-4)10(2,3)18-9(11)13/h5-6,9,14H,1-4H3/t5-,6+,9-,11+/m1/s1

InChI Key

MZTLZEMREVFOOE-JUQFDLSGSA-N

Isomeric SMILES

C[C@H]([C@]1([C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OC)Br)O

Canonical SMILES

CC(C1(C2N(C1=O)C(C(S2)(C)C)C(=O)OC)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps often include:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).

    Hydroxylation: Introduction of the hydroxyl group using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: De-brominated compounds

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic or antiviral agent due to its unique structure and functional groups.

    Biological Studies: Used in research to understand its interaction with biological molecules and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations in the Bicyclo[3.2.0]heptane Core

Compound Name (CAS RN) Substituents at Position 6 Ester/Functional Group Molecular Weight (g/mol) Key Properties
Target Compound (80629-46-5) Bromo, (R)-1-hydroxyethyl Methyl ester 338.22 Discontinued; enhanced reactivity
(2S,5R)-6,6-Dibromo analog (24158-88-1) Two bromo groups Carboxylic acid 359.04 Higher electrophilicity; MP 142–145°C
Oxacillin (CAS RN: 66-79-5) 5-Methyl-3-phenylisoxazole-4-carboxamido Sodium salt 401.44 β-lactamase resistance; MRSA activity
Ampicillin (69-53-4) Aminophenylacetyl Carboxylic acid 349.41 Broad-spectrum; acid stability
Chromium(III) Complex Phenylacetamido Cr(III) coordination ~500 (estimated) Reduced bioavailability; novel MOA

Key Observations :

  • Ester vs. Acid : The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., ampicillin) but may reduce metabolic stability .
  • β-Lactamase Resistance : Oxacillin’s isoxazolyl group sterically hinders enzyme binding, a feature absent in the target compound .

Stereochemical and Functional Group Modifications

  • (R)-1-Hydroxyethyl vs. (S)-Configurations : The (R)-configuration in the target compound may optimize binding to penicillin-binding proteins (PBPs), akin to natural penicillins. highlights a thiazolyl-substituted analog with (S)-hydroxyethyl, showing altered antibacterial spectra .
  • Silyl-Protected Derivatives : Benzhydryl esters (e.g., ) enhance lipophilicity for synthetic intermediates but require deprotection for activity .

Biological Activity

The compound (2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate (CAS: 80629-46-5) is a complex bicyclic molecule characterized by a thiazolidine ring and a bromine atom. Its unique structure contributes to its potential biological activities, which include antimicrobial and anticancer effects, as well as enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrNO4S\text{C}_{11}\text{H}_{16}\text{Br}\text{N}\text{O}_{4}\text{S} with a molar mass of approximately 338.22 g/mol. The presence of the bromine atom and specific stereochemistry (2S, 5R, 6S) enhances its interactions with biological targets.

PropertyValue
Molecular FormulaC11H16BrNO4S
Molar Mass338.22 g/mol
CAS Number80629-46-5

Antimicrobial Properties

Preliminary studies indicate that compounds similar to (2S,5R,6S) exhibit significant antimicrobial activity against various bacterial strains. The thiazolidine structure is known to enhance the interaction with bacterial cell membranes, potentially leading to cell lysis or inhibition of growth.

Antitumor Activity

Research has suggested that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, compounds within the same class have demonstrated selective cytotoxicity against tumorigenic cells, indicating a promising avenue for further exploration in cancer therapeutics.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. This property could be beneficial for treating metabolic disorders or enhancing the efficacy of existing treatments by modulating metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study involving various thiazolidine derivatives demonstrated that compounds with similar structural features showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Antitumor Activity : In a recent investigation, derivatives of thiazolidines were tested against several cancer cell lines, including breast and lung cancers. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .
  • Enzyme Interaction : Research focusing on enzyme inhibition revealed that compounds with a similar bicyclic structure could effectively inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair mechanisms .

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